2-Propen-1-ol,3-(2-methyl-5-benzothiazolyl)-,(E)-(9CI)
2-Propen-1-ol,3-(2-methyl-5-benzothiazolyl)-,(E)-(9CI)
Brand Name:
Vulcanchem
CAS No.:
125901-73-7
VCID:
VC0138731
InChI:
InChI=1S/C11H11NOS/c1-8-12-10-7-9(3-2-6-13)4-5-11(10)14-8/h2-5,7,13H,6H2,1H3/b3-2+
SMILES:
CC1=NC2=C(S1)C=CC(=C2)C=CCO
Molecular Formula:
C11H11NOS
Molecular Weight:
205.28 g/mol
2-Propen-1-ol,3-(2-methyl-5-benzothiazolyl)-,(E)-(9CI)
CAS No.: 125901-73-7
Main Products
VCID: VC0138731
Molecular Formula: C11H11NOS
Molecular Weight: 205.28 g/mol
CAS No. | 125901-73-7 |
---|---|
Product Name | 2-Propen-1-ol,3-(2-methyl-5-benzothiazolyl)-,(E)-(9CI) |
Molecular Formula | C11H11NOS |
Molecular Weight | 205.28 g/mol |
IUPAC Name | (E)-3-(2-methyl-1,3-benzothiazol-5-yl)prop-2-en-1-ol |
Standard InChI | InChI=1S/C11H11NOS/c1-8-12-10-7-9(3-2-6-13)4-5-11(10)14-8/h2-5,7,13H,6H2,1H3/b3-2+ |
Standard InChIKey | YFWKBZYYSGZOQX-NSCUHMNNSA-N |
Isomeric SMILES | CC1=NC2=C(S1)C=CC(=C2)/C=C/CO |
SMILES | CC1=NC2=C(S1)C=CC(=C2)C=CCO |
Canonical SMILES | CC1=NC2=C(S1)C=CC(=C2)C=CCO |
Synonyms | 2-Propen-1-ol,3-(2-methyl-5-benzothiazolyl)-,(E)-(9CI) |
PubChem Compound | 14835722 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume